(3-氟苯基)甲磺酸钠

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

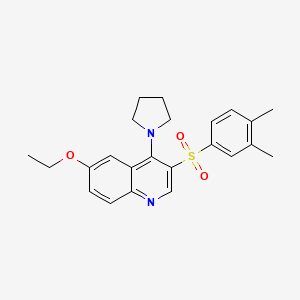

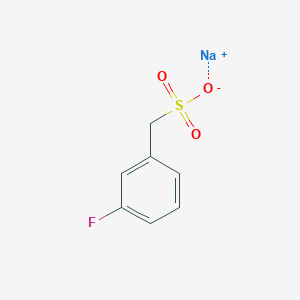

Sodium (3-fluorophenyl)methanesulfonate is a chemical compound . It is used in various chemical reactions and has several applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of Sodium (3-fluorophenyl)methanesulfonate is determined by various techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies . The structure is further confirmed by X-ray diffraction analysis .Chemical Reactions Analysis

Sodium (3-fluorophenyl)methanesulfonate participates in various chemical reactions. It acts as a versatile building block for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of Sodium (3-fluorophenyl)methanesulfonate are similar to those of other sulfonates . It is a colorless liquid with a molecular formula of CH3SO3Na . It is hygroscopic in its concentrated form and can dissolve a wide range of metal salts .科学研究应用

Pharmaceutical Research: Parkinson’s Disease Treatment

Sodium (3-fluorophenyl)methanesulfonate is a key component in the synthesis of Safinamide , a drug used for treating Parkinson’s disease . Safinamide acts as an MAO-B inhibitor, sodium channel blocker, and glutamate release inhibitor, which helps in managing the symptoms of Parkinson’s disease by enhancing dopaminergic function and inhibiting excessive glutamate release.

Organic Synthesis: Sulfonylating Agent

In organic chemistry, Sodium (3-fluorophenyl)methanesulfonate serves as a sulfonylating agent to introduce the sulfonyl group into organic molecules . This is crucial for creating a variety of organosulfur compounds, which are valuable in pharmaceuticals, agrochemicals, and materials science.

Electrochemistry: Supporting Electrolyte

Due to its ionic nature and stability, Sodium (3-fluorophenyl)methanesulfonate can be used as a supporting electrolyte in electrochemical experiments . It helps in studying specific electrode reactions without interference from the electrolyte itself, which is essential for developing new electrochemical sensors and batteries.

Cryobiology: Cryoprotectant

This compound has potential applications as a cryoprotectant in cell biology research. It can protect cells during the freezing and thawing processes, allowing for the preservation of cell cultures for extended periods, which is vital for various biological studies and medical applications.

Protein Science: Protein Precipitant

In protein science, Sodium (3-fluorophenyl)methanesulfonate can act as a protein precipitant. It aids in the isolation and purification of specific proteins from complex mixtures, which is a fundamental step in understanding protein structure and function.

未来方向

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp 2 )–CF 2 H bond formation such as meta -selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

作用机制

Target of Action

Sodium (3-fluorophenyl)methanesulfonate is a derivative of Safinamide . Safinamide is a selective and reversible inhibitor of monoamine oxidase B (MAO-B), a key enzyme involved in the breakdown of dopamine in the brain . Therefore, the primary target of Sodium (3-fluorophenyl)methanesulfonate is likely to be MAO-B.

Mode of Action

As a MAO-B inhibitor, Sodium (3-fluorophenyl)methanesulfonate prevents the breakdown of dopamine, thereby increasing its availability in the brain . This compound also inhibits the release of glutamate , a neurotransmitter that is often overactive in people with neurological disorders .

Biochemical Pathways

By inhibiting MAO-B and the release of glutamate, Sodium (3-fluorophenyl)methanesulfonate affects several biochemical pathways. It enhances dopaminergic function and reduces the overactivity of glutamatergic neurons

Pharmacokinetics

Safinamide, a related compound, has a bioavailability of 95%, is 88-90% protein-bound, and is metabolized by amidases and glucuronidation . Its elimination half-life is 20-30 hours, and it is excreted 76% by the kidneys and 1.5% in the feces . These properties may give an indication of the ADME properties of Sodium (3-fluorophenyl)methanesulfonate.

Result of Action

The inhibition of MAO-B and the reduction of glutamate release by Sodium (3-fluorophenyl)methanesulfonate can lead to an increase in dopamine levels and a decrease in glutamate activity in the brain . This can result in improved motor control and reduced motor symptoms in diseases like Parkinson’s disease .

属性

IUPAC Name |

sodium;(3-fluorophenyl)methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S.Na/c8-7-3-1-2-6(4-7)5-12(9,10)11;/h1-4H,5H2,(H,9,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJODCRMBZXITCH-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CS(=O)(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNaO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium (3-fluorophenyl)methanesulfonate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-1-phenyl-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1H-pyrazolo[3,4-b]pyridin-4(7H)-one](/img/structure/B2881577.png)

![ethyl 2-(5-bromothiophene-2-carboxamido)-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2881580.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2881581.png)

![5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide](/img/structure/B2881582.png)

![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2881584.png)

![(E)-N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(methylthio)phenyl)acrylamide](/img/structure/B2881591.png)

![N-({4-[3-(1H-indol-3-yl)propanoyl]piperazin-1-yl}carbonyl)-beta-alanine](/img/structure/B2881593.png)

![2-Chloro-N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]acetamide](/img/structure/B2881595.png)